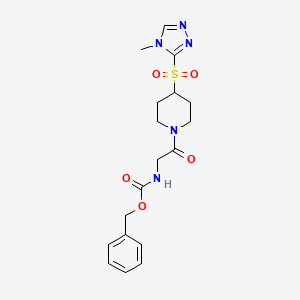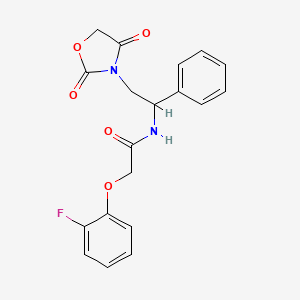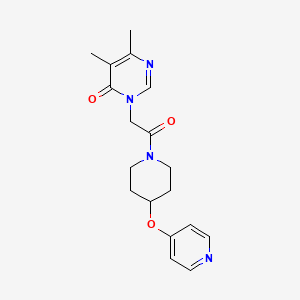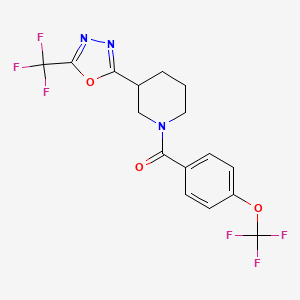![molecular formula C13H20FNO5 B2821162 cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid CAS No. 2377005-05-3](/img/structure/B2821162.png)
cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. The “Tert-butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis, particularly for amines. The “7A-fluoro” and “octahydropyrano[3,4-C]” parts suggest that the compound may have fluorine substitution and a pyran ring structure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring, a pyran ring, a fluorine atom, and a t-Boc protected amine. The “cis” configuration suggests that two substituents are on the same side of the molecule .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the t-Boc group could allow for selective reactions at other sites of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the t-Boc group) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Scale-up Synthesis for Biologically Active Compounds
Research led by T. Yamashita et al. (2019) involves the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative using continuous photo flow chemistry. This synthesis process is a key component for preparing various biologically active compounds and materials science applications that require cyclobutane ring systems labeled with deuterium atoms. The work demonstrates the utility of specific chemical processes in the scalable production of complex molecules for pharmaceuticals and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).
Novel Synthesis Methods for Fluorinated Compounds
A novel method for the synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, detailed by A. Toyota et al. (1996), highlights a four-step process from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method underlines the importance of fluorination in the synthesis of compounds potentially relevant for pharmaceutical development and other applications that benefit from the unique properties of fluorinated molecules (Toyota, Ono, Kaneko, & Hayakawa Isao, 1996).
Synthesis of Stereosiomers for Unnatural Amino Acids
The work by Bettina Bakonyi et al. (2013) on synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the capability to adjust reaction conditions to obtain pure cis or trans acids. This research has implications for the synthesis of unnatural amino acids, which are valuable in drug discovery and development (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Heterogeneous Oxidation Catalysts
Research by Patrícia Neves et al. (2011) explores the development of heterogeneous oxidation catalysts formed in situ from molybdenum tetracarbonyl complexes and tert-butyl hydroperoxide. These catalysts have applications in the epoxidation of olefins, demonstrating the potential for chemical processes that require specific catalytic properties (Neves, Amarante, Gomes, Coelho, Gago, Pillinger, Gonçalves, Silva, & Valente, 2011).
cis-Selective Synthesis
The concise approach to cis-2,5-disubstituted pyrrolidines by S. Hussaini and M. Moloney (2004) relies on N-tert-butoxycarbonylmethyl substitution. This research is significant for the development of synthetic routes that favor cis-selectivity, important in the synthesis of specific drug molecules and research compounds (Hussaini & Moloney, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPGYLZCLLJFQ-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)


![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2821095.png)

![Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2821098.png)


![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2821102.png)